molecular formula C12H21BrOSSi B8591408 (2-(2-Bromothiophen-3-yl)ethoxy)(tert-butyl)dimethylsilane

(2-(2-Bromothiophen-3-yl)ethoxy)(tert-butyl)dimethylsilane

Cat. No. B8591408
M. Wt: 321.35 g/mol
InChI Key: APHODHBPTVZNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2-Bromothiophen-3-yl)ethoxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C12H21BrOSSi and its molecular weight is 321.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(2-Bromothiophen-3-yl)ethoxy)(tert-butyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(2-Bromothiophen-3-yl)ethoxy)(tert-butyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-(2-Bromothiophen-3-yl)ethoxy)(tert-butyl)dimethylsilane

Molecular Formula

C12H21BrOSSi

Molecular Weight

321.35 g/mol

IUPAC Name

2-(2-bromothiophen-3-yl)ethoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C12H21BrOSSi/c1-12(2,3)16(4,5)14-8-6-10-7-9-15-11(10)13/h7,9H,6,8H2,1-5H3

InChI Key

APHODHBPTVZNAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(SC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-bromothiophen-3-yl)ethanol (4.5 g, 21.8 mmol), tert-butylchlorodimethylsilane (3.16 g, 24.0 mmol) and imidazole (1.63 g, 24.0 mmol) in N,N-dimethylformamide (40 mL) was stirred at rt for 24 h. 100 mL of water was added and the mixture was extracted with diethyl ether (3×100 mL). The combined organic layers were washed with brine 3×100 mL), dried over anhydrous sodium sulfate and filtered. The solvent was removed in vacuo and the product purified by flash chromatography eluting with ethyl acetate/hexane (1:20) to give the title compound as an oil (5.9 g, 84%).
Quantity
4.5 g
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reactant
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3.16 g
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1.63 g
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reactant
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40 mL
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solvent
Reaction Step One
Name
Quantity
100 mL
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reactant
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Yield
84%

Synthesis routes and methods II

Procedure details

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